Higher Lipophilicity (LogP)
The N-ethyl substitution on the 3,5-bis(trifluoromethyl)aniline core results in a significantly higher calculated LogP value compared to its primary aniline analog and mono-trifluoromethyl anilines. This increase in lipophilicity directly impacts membrane permeability and distribution characteristics of molecules synthesized from this intermediate [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.23 (XLogP3) / 3.56 (Consensus Log P) |
| Comparator Or Baseline | 3,5-Bis(trifluoromethyl)aniline: LogP = 3.89; 4-(Trifluoromethyl)aniline: LogP = ~2.29-2.41; 3-(Trifluoromethyl)aniline: LogP = ~2.02-2.29 |
| Quantified Difference | Target compound LogP is 0.34 to 1.94 units higher than comparators. |
| Conditions | Predicted values from different algorithms (XLogP3, ACD/Labs, Consensus) [2][3][4]. |
Why This Matters
Higher LogP directly influences a molecule's ability to cross biological membranes, a critical parameter for oral bioavailability and tissue penetration in drug candidates.
- [1] ChemBase. N-ethyl-3,5-bis(trifluoromethyl)aniline. CAS 49850-16-0. View Source
- [2] Boc Sciences. 3,5-Bis(trifluoromethyl)aniline. CAS 328-74-5. View Source
- [3] ChemTradeHub. 4-(Trifluoromethyl)aniline (CAS 455-14-1). View Source
- [4] ChemBase. 3-(trifluoromethyl)aniline. CAS 98-16-8. View Source
